disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 136098-08-3
VCID: VC21198473
InChI: InChI=1S/C12H19NO13S.2Na/c14-2-5-9(8(17)6(11(20)24-5)13-27(21,22)23)26-12-7(16)3(15)1-4(25-12)10(18)19;;/h1,3,5-9,11-17,20H,2H2,(H,18,19)(H,21,22,23);;/q;2*+1/p-2/t3-,5+,6+,7+,8+,9+,11?,12-;;/m0../s1
SMILES: C1=C(OC(C(C1O)O)OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-].[Na+].[Na+]
Molecular Formula: C12H17NNa2O13S
Molecular Weight: 461.31 g/mol

disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate

CAS No.: 136098-08-3

Cat. No.: VC21198473

Molecular Formula: C12H17NNa2O13S

Molecular Weight: 461.31 g/mol

* For research use only. Not for human or veterinary use.

disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate - 136098-08-3

Specification

CAS No. 136098-08-3
Molecular Formula C12H17NNa2O13S
Molecular Weight 461.31 g/mol
IUPAC Name disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate
Standard InChI InChI=1S/C12H19NO13S.2Na/c14-2-5-9(8(17)6(11(20)24-5)13-27(21,22)23)26-12-7(16)3(15)1-4(25-12)10(18)19;;/h1,3,5-9,11-17,20H,2H2,(H,18,19)(H,21,22,23);;/q;2*+1/p-2/t3-,5+,6+,7+,8+,9+,11?,12-;;/m0../s1
Standard InChI Key UGJJJEXZLWCXLZ-HGOXMNNESA-L
Isomeric SMILES C1=C(O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-].[Na+].[Na+]
SMILES C1=C(OC(C(C1O)O)OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-].[Na+].[Na+]
Canonical SMILES C1=C(OC(C(C1O)O)OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-].[Na+].[Na+]

Introduction

Structural Analysis and Molecular Composition

Fundamental Structural Elements

The compound consists of two primary structural components: a 3,4-dihydro-2H-pyran-6-carboxylate moiety and a modified oxane (tetrahydropyran) ring system. These components are connected through an oxygen bridge, forming a glycosidic-like linkage. The molecular structure contains multiple stereogenic centers, indicated by the specific stereochemical descriptors (2R,3R,4S) and (2R,3S,4R,5R) in the IUPAC name. This stereochemical complexity is crucial for the compound's three-dimensional configuration and potential biological activity.

Key Functional Groups

The molecule contains several important functional groups that define its chemical behavior:

  • Hydroxyl groups (-OH): Multiple hydroxyl groups are present on both the pyran and oxane rings, contributing to the compound's hydrophilicity and potential for hydrogen bonding.

  • Sulfonatoamino group (-NHSO₃⁻): This negatively charged functional group represents a modified amino group with a sulfonate attachment.

  • Carboxylate group (-COO⁻): Present at the 6-position of the pyran ring, this negatively charged group forms a salt with two sodium counterions.

  • Hydroxymethyl group (-CH₂OH): Attached to the oxane ring, this group adds another hydrophilic site to the molecule.

Stereochemical Configuration

The compound exhibits complex stereochemistry with multiple chiral centers. The stereochemical descriptors in the name (2R,3R,4S) for the pyran moiety and (2R,3S,4R,5R) for the oxane component indicate a specific three-dimensional arrangement. This precise stereochemical configuration likely plays a critical role in any potential biological activity or molecular recognition properties.

Chemical and Physical Properties

Physical State and Appearance

Based on structural analysis, this compound is likely a white to off-white solid at room temperature, consistent with similar complex carbohydrate derivatives. The presence of two sodium counterions indicates its salt form, which typically increases water solubility compared to the free acid form.

Solubility Characteristics

Solvent TypePredicted SolubilityRationale
WaterHighMultiple hydroxyl groups, charged sulfonatoamino and carboxylate groups
MethanolModerate to HighPolar protic solvent compatible with hydroxyl groups
EthanolModerateLess polar than methanol but still compatible with hydroxyl groups
AcetoneLow to ModerateLimited hydrogen bond acceptor capacity
ChloroformVery LowNonpolar solvent incompatible with highly polar structure
HexaneNegligibleHighly nonpolar solvent incompatible with polar groups

Stability Considerations

  • pH sensitivity: The carboxylate and sulfonatoamino groups are likely sensitive to pH changes, with potential for protonation in acidic conditions.

  • Hydrolytic susceptibility: The glycosidic-like linkage may be susceptible to hydrolysis under strongly acidic conditions.

  • Oxidative stability: The hydroxyl groups may undergo oxidation under certain conditions, particularly at elevated temperatures or in the presence of oxidizing agents.

Synthetic Pathways and Preparation Approaches

Key Synthetic Challenges

The synthesis of this compound presents several significant challenges:

  • Stereoselective control: Establishing the correct stereochemistry at multiple chiral centers requires carefully controlled reactions and potentially chiral auxiliaries or catalysts.

  • Chemoselective functionalization: Selective modification of specific hydroxyl groups in the presence of others would require strategic protection-deprotection sequences.

  • Sulfonatoamino installation: Introduction of the sulfonatoamino group would likely require specialized reagents and conditions.

Purification Considerations

Purification of this compound would likely require a combination of techniques such as:

  • Column chromatography using appropriate solvent systems

  • Recrystallization from suitable solvents

  • Ion-exchange chromatography to ensure proper counterion distribution

Chemical Reactivity Patterns

Hydroxyl Group Reactivity

The multiple hydroxyl groups in this compound can participate in various chemical transformations:

  • Esterification: Reaction with carboxylic acids or acid chlorides to form esters

  • Etherification: Formation of ethers under appropriate conditions

  • Oxidation: Potential conversion to ketones or aldehydes depending on the position

Carboxylate Functionality

The carboxylate group represents an important site for potential derivatization:

  • Esterification: Formation of esters through reaction with alcohols

  • Amidation: Reaction with amines to form amides

  • Reduction: Potential reduction to aldehyde or alcohol derivatives

Sulfonatoamino Group

The sulfonatoamino group (-NHSO₃⁻) can participate in various reactions:

  • Nucleophilic substitution: The nitrogen atom may act as a nucleophile under certain conditions

  • Salt formation: Exchange of sodium counterions with other cations

  • Hydrolysis: Potential cleavage of the N-S bond under harsh conditions

Analytical Characterization Methods

Spectroscopic Techniques

Several spectroscopic methods would be valuable for characterizing this compound:

TechniqueInformation ProvidedKey Features
NMR SpectroscopyStructural confirmation, stereochemistryComplex splitting patterns, characteristic chemical shifts for anomeric protons
FT-IR SpectroscopyFunctional group identificationStrong O-H, C-O stretching bands, carboxylate vibrations
Mass SpectrometryMolecular weight confirmation, fragmentation patternCharacteristic fragmentations at glycosidic linkage
UV-Vis SpectroscopyLimited absorption unless chromophores addedPotential weak absorption from carboxylate group

Chromatographic Analysis

Chromatographic techniques suitable for analysis include:

  • HPLC with appropriate columns (e.g., amino, C18 with ion-pairing reagents)

  • Ion chromatography for analysis of the charged functionalities

  • Size exclusion chromatography if oligomeric forms are present

X-ray Crystallography

X-ray crystallography would provide definitive structural information, including:

  • Absolute stereochemistry confirmation

  • Bond lengths and angles

  • Three-dimensional packing arrangement

  • Intramolecular and intermolecular hydrogen bonding patterns

Research Gaps and Future Directions

Current Knowledge Limitations

Several areas require further investigation:

  • Comprehensive synthetic routes with optimized yields

  • Detailed stability studies under various conditions

  • Structure-activity relationships for any biological properties

  • Quantitative solubility data in various solvent systems

Recommended Research Approaches

To advance understanding of this compound, the following research approaches are recommended:

  • Computational studies to predict physical properties and potential interactions

  • Development of efficient synthetic routes with controlled stereochemistry

  • Comprehensive characterization using multiple analytical techniques

  • Biological screening to identify potential therapeutic applications

Interdisciplinary Research Opportunities

This compound presents opportunities for collaboration across multiple disciplines:

  • Medicinal chemistry and pharmacology for bioactivity studies

  • Materials science for exploration of novel applications

  • Analytical chemistry for method development

  • Computational chemistry for property prediction and interaction modeling

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